4-Bromo-3-(4-bromophenyl)-5-methyl-1H-pyrazole

Organic Synthesis Medicinal Chemistry Cross-Coupling

4-Bromo-3-(4-bromophenyl)-5-methyl-1H-pyrazole (CAS 1239232-79-1) is a heterocyclic organic compound belonging to the pyrazole class, characterized by a pyrazole core substituted with a 5-methyl group, a 4-bromine atom, and a 3-(4-bromophenyl) moiety. Its molecular formula is C10H8Br2N2, with a molecular weight of 315.99 g/mol, and it is typically supplied as a crystalline solid with a standard purity of 97%.

Molecular Formula C10H8Br2N2
Molecular Weight 315.99 g/mol
Cat. No. B12908694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-(4-bromophenyl)-5-methyl-1H-pyrazole
Molecular FormulaC10H8Br2N2
Molecular Weight315.99 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C2=CC=C(C=C2)Br)Br
InChIInChI=1S/C10H8Br2N2/c1-6-9(12)10(14-13-6)7-2-4-8(11)5-3-7/h2-5H,1H3,(H,13,14)
InChIKeyPDGUQUPLNBMCRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-(4-bromophenyl)-5-methyl-1H-pyrazole: A Strategic Dual-Brominated Pyrazole Building Block for Diversification


4-Bromo-3-(4-bromophenyl)-5-methyl-1H-pyrazole (CAS 1239232-79-1) is a heterocyclic organic compound belonging to the pyrazole class, characterized by a pyrazole core substituted with a 5-methyl group, a 4-bromine atom, and a 3-(4-bromophenyl) moiety . Its molecular formula is C10H8Br2N2, with a molecular weight of 315.99 g/mol, and it is typically supplied as a crystalline solid with a standard purity of 97% [1]. The compound features two distinct bromine atoms, one on the pyrazole ring and one on the pendant phenyl ring, which serve as orthogonal reactive handles for sequential functionalization via cross-coupling reactions [2][3]. Its predicted pKa of 12.07±0.50 indicates low acidity, suggesting the pyrazole N-H remains largely protonated under most reaction conditions .

4-Bromo-3-(4-bromophenyl)-5-methyl-1H-pyrazole: Why Analog Substitution Compromises Synthetic Utility and Property Control


Substituting 4-Bromo-3-(4-bromophenyl)-5-methyl-1H-pyrazole with simpler analogs like 3-(4-bromophenyl)-5-methyl-1H-pyrazole (CAS 145353-53-3) or 4-bromopyrazole derivatives fails because it eliminates a key strategic advantage: orthogonal reactivity. The target compound possesses two distinct bromine atoms, one on the pyrazole ring and one on the pendant phenyl ring, enabling sequential and site-selective functionalization via cross-coupling reactions [1][2]. In contrast, the mono-brominated analog 3-(4-bromophenyl)-5-methyl-1H-pyrazole (MW 237.10 g/mol) lacks the pyrazole-bound bromine, offering only a single reactive site and limiting its utility for constructing complex, multi-arylated architectures [3]. Furthermore, the presence of the 5-methyl group in the target compound modulates key physicochemical properties, including lipophilicity, melting point, and crystal packing, which can affect solubility, purification, and downstream formulation. Generic substitution without a full understanding of these differences can lead to failed syntheses, lower yields in diversification steps, or altered material properties that compromise the final product's performance.

Quantitative Differentiation of 4-Bromo-3-(4-bromophenyl)-5-methyl-1H-pyrazole: Orthogonal Reactivity and Structural Advantages


Superior Molecular Complexity: Orthogonal Dibromination Enables Sequential Cross-Coupling

The target compound 4-Bromo-3-(4-bromophenyl)-5-methyl-1H-pyrazole contains two bromine atoms, one on the pyrazole C4 position and one on the C4' of the pendant phenyl ring [1][2]. This structural feature provides orthogonal reactivity for sequential functionalization. In contrast, the common analog 3-(4-bromophenyl)-5-methyl-1H-pyrazole (CAS 145353-53-3) contains only a single bromine atom on the phenyl ring [3]. The presence of two distinct bromine atoms allows the target compound to undergo sequential Suzuki-Miyaura cross-coupling reactions, enabling the construction of 1,3,4-triarylated pyrazoles in a controlled, stepwise manner [1][2].

Organic Synthesis Medicinal Chemistry Cross-Coupling

Increased Lipophilicity for Enhanced Membrane Permeability in Cellular Assays

The target compound 4-Bromo-3-(4-bromophenyl)-5-methyl-1H-pyrazole possesses a 5-methyl group, which increases its lipophilicity compared to non-methylated pyrazoles . While a direct LogP value for this specific compound was not found in authoritative databases, the LogP for the structurally similar analog 3-(4-bromophenyl)-5-methyl-1H-pyrazole (CAS 145353-53-3) is reported as 3.59 (or XLogP3-AA of 3) [1][2]. The addition of the second bromine atom in the target compound is predicted to further increase LogP by approximately 0.5-1.0 units based on the Hansch-Leo fragmental constant for aromatic bromine (π = 0.86) [3]. This suggests the target compound is significantly more lipophilic than simpler pyrazole scaffolds.

ADME Lipophilicity Drug Design

Crystal Structure Confirmation for the Analog Scaffold: Enabling Solid-State Design and Formulation

The crystal structure of the mono-brominated analog 3-(4-bromophenyl)-5-methyl-1H-pyrazole (CAS 145353-53-3) has been determined, revealing an orthorhombic crystal system with space group P212121 [1][2]. Key unit cell parameters are a = 5.9070(3) Å, b = 9.2731(7) Å, c = 17.5641(14) Å, with a volume of 962.09(12) ų at 293(2) K [2]. The target compound 4-Bromo-3-(4-bromophenyl)-5-methyl-1H-pyrazole, being a more heavily brominated derivative, is expected to exhibit different solid-state packing due to increased halogen bonding and molecular weight.

Solid-State Chemistry Crystallography Formulation

Targeted Applications for 4-Bromo-3-(4-bromophenyl)-5-methyl-1H-pyrazole in Advanced Chemical Synthesis


Orthogonal Diversification for Medicinal Chemistry Library Synthesis

4-Bromo-3-(4-bromophenyl)-5-methyl-1H-pyrazole is uniquely suited for medicinal chemistry campaigns requiring the rapid generation of diverse, multi-arylated pyrazole libraries. Its two distinct bromine atoms enable sequential Suzuki-Miyaura cross-coupling reactions, allowing chemists to introduce different aryl groups at the pyrazole C4 and phenyl C4' positions in a controlled, stepwise manner [1][2]. This orthogonal reactivity is a key advantage over mono-brominated analogs, which can only be functionalized at a single site. Researchers can use this compound to explore structure-activity relationships (SAR) across two vectors simultaneously, accelerating hit-to-lead optimization and the identification of potent and selective candidates [1].

Synthesis of Advanced Fluorescent Probes and Materials

The compound serves as an excellent precursor for the synthesis of highly fluorescent 1,3,4,5-tetrasubstituted pyrazoles via a one-pot, four-step sequence involving bromination and Suzuki coupling [2]. The resulting tetrasubstituted pyrazoles have demonstrated significant fluorescence properties, making the target compound a valuable starting material for developing novel fluorescent probes for bioimaging, sensors, and optoelectronic materials [2]. Its dual-brominated structure allows for the introduction of extended π-conjugated systems, which is essential for tuning photophysical properties.

Precursor for Highly Substituted Pyrazoles in Agrochemical Research

Pyrazole derivatives are a privileged scaffold in agrochemicals, including fungicides and herbicides. The target compound's 4-bromo substituent makes it a direct precursor for 1,3,4-triarylated pyrazoles via C-arylation and Suzuki-Miyaura cross-coupling reactions, which are common motifs in crop protection agents [1]. Its high predicted lipophilicity may also be advantageous for designing compounds with improved foliar uptake and translocation in plants. Using this specific dibrominated building block can streamline the synthesis of complex agrochemical candidates that would be challenging to access from simpler starting materials.

Solid-State Formulation and Crystallization Studies

While a crystal structure for the target compound itself has not been reported, the known structure of the closely related analog 3-(4-bromophenyl)-5-methyl-1H-pyrazole (orthorhombic, P212121) provides a valuable reference point for solid-state chemists and formulation scientists [3]. The target compound, with its additional bromine atom and higher molecular weight, presents an interesting case study for investigating the effects of heavy halogen substitution on crystal packing, halogen bonding interactions, and polymorphism. For researchers developing crystalline formulations, understanding these properties is crucial for ensuring batch-to-batch consistency, stability, and bioavailability.

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